Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-
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Overview
Description
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom and a pyridinyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of fluorobenzene followed by reduction to form 3-fluoroaniline. The 3-fluoroaniline is then reacted with 2-chloropyridine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce aniline derivatives.
Scientific Research Applications
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- involves its interaction with specific molecular targets. The fluorine atom and pyridinyloxy group enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 3-fluoro-4-(4-pyridinyloxy)-
- Benzenamine, 4-(3-pyridinyloxy)-
- 3-Fluoroaniline
Uniqueness
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is unique due to the specific positioning of the fluorine atom and the pyridinyloxy group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry .
Biological Activity
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-, is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H10FNO
- Molecular Weight : 201.21 g/mol
- IUPAC Name : 3-fluoro-4-(pyridin-2-yloxy)aniline
The compound features a fluorinated aniline moiety linked to a pyridinyloxy group, which is crucial for its biological interactions.
The biological activity of benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in cellular processes. For instance, it interacts with topoisomerase II, disrupting DNA replication in bacterial cells, which leads to growth inhibition.
- Anticancer Activity : In cancer cell lines, particularly breast cancer models, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation by altering gene expression and affecting cell signaling pathways .
Antimicrobial Activity
Research indicates that benzenamine, 3-fluoro-4-(2-pyridinyloxy)- exhibits notable antimicrobial properties. The following table summarizes its inhibitory effects against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | DNA Topoisomerase inhibition |
Escherichia coli | 1.0 µg/mL | Disruption of DNA replication |
Pseudomonas aeruginosa | 2.0 µg/mL | Cell membrane disruption |
Anticancer Activity
The compound's anticancer properties have been evaluated in several studies. The following table presents IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 0.75 | Induces apoptosis |
A549 (Lung Cancer) | 1.2 | Inhibits proliferation |
HCT116 (Colon Cancer) | 0.5 | Alters gene expression |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study demonstrated that benzenamine, 3-fluoro-4-(2-pyridinyloxy)- effectively inhibited the growth of multidrug-resistant bacterial strains. The compound's mechanism was linked to its interaction with bacterial DNA topoisomerases, leading to cell death .
- Anticancer Research : In vitro studies on breast cancer cells showed that treatment with this compound resulted in significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. This suggests a potential therapeutic application in cancer treatment by promoting programmed cell death .
- Pharmacokinetics and Toxicity Studies : Animal model studies indicated that the compound is metabolized primarily in the liver and excreted via urine. Dosage-dependent effects were observed, where lower doses effectively inhibited tumor growth with minimal toxicity to normal tissues .
Properties
CAS No. |
1094937-86-6 |
---|---|
Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-fluoro-4-pyridin-2-yloxyaniline |
InChI |
InChI=1S/C11H9FN2O/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2 |
InChI Key |
PZRAFTNJRFPRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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